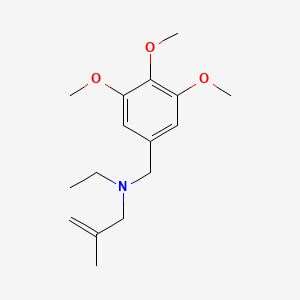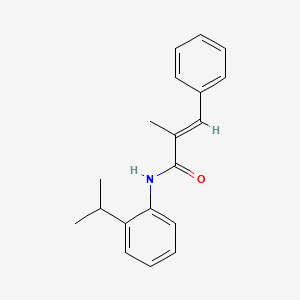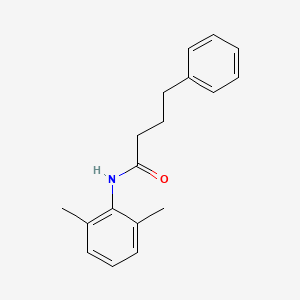
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone (TDIQ) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of isoquinolinone and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, but it has been shown to modulate various signaling pathways in cells, including the MAPK and NF-κB pathways. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to scavenge free radicals and inhibit lipid peroxidation, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and apoptosis, which may make it useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is easy to synthesize and purify, which makes it readily available for research.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have low toxicity in vitro and in vivo, which makes it safe for use in research.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have multiple biological activities, which makes it useful for studying various biological processes.
Some of the limitations of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone include:
1. The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, which makes it difficult to interpret the results of experiments.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been extensively studied in vivo, which limits its potential for clinical use.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been tested in human clinical trials, which limits its potential for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone, including:
1. Further studies on the mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone to better understand its biological activity.
2. In vivo studies to determine the efficacy and safety of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in animal models.
3. Clinical trials to determine the potential therapeutic use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in humans.
4. Development of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives with improved biological activity and pharmacokinetic properties.
5. Investigation of the potential use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in combination with other drugs for the treatment of various diseases.
In conclusion, 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory activity. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone may lead to the development of new treatments for oxidative stress-related diseases, neurodegenerative diseases, and inflammatory diseases.
Synthesemethoden
The synthesis of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with tert-butyl nitrite in the presence of a catalyst. The reaction yields 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone as a white solid with a melting point of 118-120°C. The chemical structure of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is shown below:
Wissenschaftliche Forschungsanwendungen
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have antioxidant activity in vitro, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have neuroprotective activity in vitro and in vivo, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have anti-inflammatory activity in vitro and in vivo, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-13(3,4)14-12(15)11(10)6-9(8)2/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGHYRUUAEGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)NC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5490541 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)




![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
